2-(4-Pyridinyl)pyrazine
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Overview
Description
2-(4-Pyridinyl)pyrazine, also known as 2-Pyridylpyrazine (2-PP), is an organic heterocyclic compound that is widely used in scientific research. It is a colorless solid that is insoluble in water but soluble in ethanol and other organic solvents. 2-PP has a wide range of applications in chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of various compounds, as a starting material for the synthesis of biologically active compounds, and as a model compound for the study of the structure and function of proteins.
Scientific Research Applications
Antimicrobial Activity
2-(pyridin-4-yl)pyrazine derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The pyrrolopyrazine scaffold, which includes the pyrazine ring, is known to exhibit antimicrobial activities .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives, including 2-(pyridin-4-yl)pyrazine, has been explored in various studies. These compounds can inhibit the production of inflammatory cytokines and may serve as leads for the development of new anti-inflammatory drugs .
Antiviral Uses
Pyrrolopyrazine derivatives have also been reported to possess antiviral activities. Their ability to interfere with viral replication makes them candidates for further research in antiviral drug development .
Antifungal Applications
The antifungal effects of 2-(pyridin-4-yl)pyrazine derivatives are another area of interest. These compounds can be effective against fungal pathogens, offering a potential pathway for new antifungal agents .
Antioxidant Effects
These derivatives are being investigated for their antioxidant properties. By scavenging free radicals, they can contribute to the protection of cells from oxidative stress .
Antitumor Activity
The structure of 2-(pyridin-4-yl)pyrazine has been linked to antitumor activities. Research indicates that these compounds can inhibit tumor growth and proliferation, making them valuable in cancer research .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, such as 2-(pyridin-4-yl)pyrazine, have shown promising results in inhibiting kinase activity, which is vital for cell signaling and regulation .
Anti-fibrotic Activity
Recent studies have highlighted the anti-fibrotic activity of pyridinyl pyrimidine derivatives, which are structurally related to 2-(pyridin-4-yl)pyrazine. These compounds have demonstrated the ability to inhibit fibrosis, which is the excessive formation of connective tissue, often leading to organ dysfunction .
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring like 2-(pyridin-4-yl)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with a wide range of targets, including various enzymes and receptors.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be speculated that the compound may influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis.
Result of Action
Based on the biological activities of similar pyrrolopyrazine derivatives , it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects at the molecular and cellular levels.
properties
IUPAC Name |
2-pyridin-4-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMAQUKSVXFRJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.